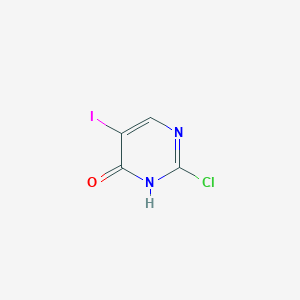

2-Chloro-5-iodopyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodopyrimidin-4(3H)-one is a chemical compound with the molecular formula C4H3ClIN3 . It is also known by other names such as 4-Amino-2-chloro-5-iodopyrimidine and has a CAS number of 597551-56-9 . The molecular weight of this compound is 255.44 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-iodopyrimidin-4(3H)-one includes chlorine, iodine, and nitrogen atoms. The InChI representation of the molecule isInChI=1S/C4H3ClIN3/c5-4-8-1-2 (6)3 (7)9-4/h1H, (H2,7,8,9) . The canonical SMILES representation is C1=C (C (=NC (=N1)Cl)N)I . Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.44 g/mol . It has a computed XLogP3-AA value of 1.5, which gives an indication of its hydrophobicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 51.8 Ų . The compound has a complexity of 102 .Scientific Research Applications

Chemical Synthesis and Reagent Development

The practical and efficient chlorination method achieved by using 1-chloro-1,2-benziodoxol-3-one illustrates the potential of hypervalent iodine reagents in the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals. This method highlights the versatility of similar compounds in synthetic chemistry, showcasing advantages such as easy preparation and stability, along with success in gram-scale experiments, suggesting great industrial application potential (Wang et al., 2016).

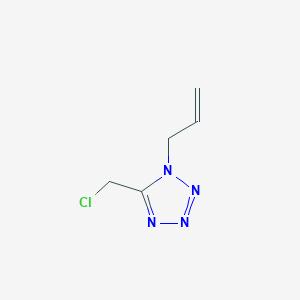

Halogen Bonding in Molecular Recognition

The study on the binding mode of 5-((4-((4-chlorophenoxy)methyl)-5-iodo-1H-1,2,3-triazol-1-yl)methyl)-2-methylpyrimidin-4-amine (PA-1) using X-ray crystallography, DFT calculation, and molecular docking approaches provides insight into the role of halogen bonding in molecular recognition. It demonstrates the formation of intermolecular hydrogen and halogen bonds, highlighting the potential of such interactions for optimizing PDHc-E1 inhibitors and antifungal compounds (He et al., 2020).

Halogen Exchange in Heterocycles

Research into the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including the substitution of chlorine with iodine, provides foundational knowledge for the modification of heterocyclic compounds. This work is crucial for understanding the reactivity and potential applications of 2-chloro-5-iodopyrimidin-4(3H)-one in synthesizing various heterocyclic structures, thereby enabling the development of novel compounds with potential pharmaceutical applications (Schlosser & Cottet, 2002).

Coordination Chemistry and Molecular Assembly

The synthesis and characterization of Ag(I) complexes containing 2-amino-5-halopyrimidine ligands underscore the structural diversity achievable through coordination chemistry. This research demonstrates how variations in halogen atoms (chloro, bromo, iodo) influence the formation of different molecular assemblies, ranging from mononuclear complexes to hexanuclear metallocycles. These findings are pertinent to the exploration of 2-chloro-5-iodopyrimidin-4(3H)-one in designing metal-organic frameworks and other coordination compounds for potential use in catalysis, molecular recognition, and materials science (Wu et al., 2011).

properties

IUPAC Name |

2-chloro-5-iodo-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAPCAURHYRHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-iodopyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine](/img/structure/B2841718.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2841722.png)

![2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2841726.png)

![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoate](/img/structure/B2841732.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2841734.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841738.png)